molecular formula C9H4F3NO2 B154270 5-(Trifluoromethyl)isoindoline-1,3-dione CAS No. 1997-41-7

5-(Trifluoromethyl)isoindoline-1,3-dione

Cat. No. B154270
CAS RN: 1997-41-7
M. Wt: 215.13 g/mol
InChI Key: HOZNTWKAAKPCPG-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)isoindoline-1,3-dione is a compound of interest in the field of organic chemistry due to its trifluoromethyl group, which is a significant moiety in pharmaceuticals and agrochemicals for its ability to enhance the biological activity of molecules. The trifluoromethyl group is known for its lipophilicity and ability to pass through biological membranes, making it a valuable addition to various organic compounds .

Synthesis Analysis

The synthesis of compounds related to 5-(Trifluoromethyl)isoindoline-1,3-dione involves innovative approaches such as electrochemical cathode reduction, which generates trifluoromethyl radicals. This method utilizes an inexpensive and readily available trifluoromethylation reagent (IMDN-SO2CF3) and does not require additional redox reagents. The process is efficient and has good functional group tolerance, with a broad substrate scope, allowing for the synthesis of isoquinoline-1,3-diones and oxindoles . Another synthesis method involves a simple process starting from the sodium salt of a related compound, leading to highly functionalized reactive intermediates that are useful for creating organic and heterocyclic compounds containing a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(Trifluoromethyl)isoindoline-1,3-dione has been studied using various analytical and spectral techniques, including UV, IR, NMR, and mass spectrometry. For instance, the molecular structure and isomers of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] were confirmed, and the Z-conformer was characterized by NMR spectroscopy and X-ray single crystal diffraction analysis. The crystal structure revealed intramolecular hydrogen bonds and molecular packing stabilized by intermolecular hydrogen bonds, π-π stacking interactions, and weak contacts .

Chemical Reactions Analysis

The trifluoromethyl group in compounds like 5-(Trifluoromethyl)isoindoline-1,3-dione can participate in various chemical reactions. The electrochemical trifluoromethylation/cyclization is one such reaction that leads to the formation of isoquinoline-1,3-diones and oxindoles, demonstrating the reactivity and versatility of the trifluoromethyl group in cyclization reactions . Additionally, the synthesis of hexahydroquinoline derivatives via a one-pot four-component reaction showcases the trifluoromethyl group's ability to be efficiently introduced into complex structures, potentially yielding valuable drug candidates .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(Trifluoromethyl)isoindoline-1,3-dione are not detailed in the provided papers, the presence of the trifluoromethyl group generally imparts certain characteristics to compounds. These include increased lipophilicity, stability, and the potential to form strong hydrogen bonds, which can influence the compound's solubility, boiling point, and overall reactivity. The trifluoromethyl group's electronegativity can also affect the acidity of adjacent functional groups, making it a significant factor in the compound's chemical behavior .

Scientific Research Applications

Green Catalytic Systems

Isoindoline-1,3-dione derivatives, including 5-(Trifluoromethyl)isoindoline-1,3-dione, are significant in material science and medicine. An environmentally friendly method for synthesizing these derivatives using Water Extract of Onion Peel Ash (WEOPA) avoids harmful reagents, showcasing a sustainable approach in chemical synthesis (M. Journal et al., 2019).

Structural Analysis

The molecular structure of 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, a related compound, has been studied. This research contributes to understanding the structural properties of similar isoindoline-1,3-dione derivatives (Hilal Vesek et al., 2012).

Fragmentation Studies

Investigations into the fragmentation of isoindoline-1,3-dione derivatives in mass spectrometry are crucial for understanding their stability and reactivity, which has implications in various scientific applications (Samiyeh Yosefdad et al., 2020).

Spectroscopic Characterization

The characterization of isoindoline-1,3-dione derivatives using advanced spectroscopic techniques like NMR is essential in confirming their identity and understanding their chemical properties (Khadim Dioukhane et al., 2021).

Biophysical Interactions

The interaction of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with proteins like bovine serum albumin has been studied. Such research helps understand the biophysical interactions of isoindoline-1,3-dione derivatives, which is critical in pharmacokinetics and pharmacodynamics (M. Alanazi et al., 2018).

Synthesis Techniques

Research on new synthesis methods of isoindoline-1,3-dione derivatives, including electrochemical trifluoromethylation, provides insights into more efficient and versatile ways of producing these compounds (Yuanqiang Guo et al., 2021).

Crystal Structure Analysis

Understanding the crystal structure of isoindoline-1,3-dione derivatives is crucial for applications in material science and drug design. Studies have provided detailed insights into their molecular arrangement and intermolecular interactions (H. Ghabbour et al., 2022).

Antimicrobial and Antioxidant Properties

Isoindoline-1,3-dione derivatives have been evaluated for antimicrobial and antioxidant properties, suggesting their potential in medical and pharmaceutical applications (Palanichamy Santhosh Kumar et al., 2019).

Safety And Hazards

The safety information for 5-(Trifluoromethyl)isoindoline-1,3-dione includes the following hazard statements: H302 and H317 . The precautionary statements include P280 and P305+P351+P338 .

Future Directions

Isoindoline-1,3-dione derivatives, including 5-(Trifluoromethyl)isoindoline-1,3-dione, are the focus of much research due to their presence in a wide array of bioactive molecules . They have potential use in chemical production and clinical medicine .

properties

IUPAC Name

5-(trifluoromethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZNTWKAAKPCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301839
Record name 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)isoindoline-1,3-dione

CAS RN

1997-41-7
Record name 1997-41-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Muth, W Bender, O Scharfenstein… - Journal of medicinal …, 2003 - ACS Publications
Bis(ammonio)alkane compounds carrying lateral phthalimidopropyl substituents on the nitrogen atoms belong to the archetypal muscarinic allosteric agents. Herein, a series of …
Number of citations: 47 pubs.acs.org
LY Fu, J Ying, XF Wu - The Journal of Organic Chemistry, 2019 - ACS Publications
A cobalt-catalyzed direct carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides has been developed. Various phthalimide derivatives were obtained in …
Number of citations: 31 pubs.acs.org
C Kang, J Xu, X Li, S Wang, G Jiang… - The Journal of Organic …, 2022 - ACS Publications
An efficient and direct carbonylation of aminoquinoline benzamides has been developed using abundant and inexpensive Ni(OAc) 2 ·4H 2 O as the catalyst and carbon monoxide as a …
Number of citations: 2 pubs.acs.org

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